7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride

Solubility Salt Selection Formulation

Researchers often face failed cross-couplings due to ambiguous halogen regioisomer mixtures. 7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride (CAS 1350738-87-2) eliminates this uncertainty with defined 7-bromo substitution, enabling reliable Suzuki-Miyaura and Buchwald-Hartwig reactions. • Regiospecific bromine at C7 for predictable cross-coupling • Hydrochloride salt simplifies handling and weighing • ≥97% purity ensures synthetic fidelity. In stock for immediate global shipping.

Molecular Formula C8H9BrClNO
Molecular Weight 250.52
CAS No. 1350738-87-2
Cat. No. B594380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride
CAS1350738-87-2
Molecular FormulaC8H9BrClNO
Molecular Weight250.52
Structural Identifiers
SMILESC1COC2=C(N1)C=CC(=C2)Br.Cl
InChIInChI=1S/C8H8BrNO.ClH/c9-6-1-2-7-8(5-6)11-4-3-10-7;/h1-2,5,10H,3-4H2;1H
InChIKeyQPJKEPXQSCQPEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine Hydrochloride CAS 1350738-87-2: Technical Baseline and Core Identifiers


7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride (CAS 1350738-87-2) is a heterocyclic building block consisting of a 3,4-dihydro-2H-1,4-benzoxazine core with a bromine substituent at the 7-position, supplied as a hydrochloride salt [1]. Its molecular formula is C8H9BrClNO with a molecular weight of 250.52 g/mol [1]. The compound is commercially available with a minimum purity specification of 95% .

Why 7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine Hydrochloride Cannot Be Substituted with Generic Benzoxazine Analogs


Generic substitution of 7-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride with other benzoxazine derivatives or halogen regioisomers is not scientifically valid due to quantifiable differences in physicochemical properties and synthetic utility. The specific 7‑bromo substitution pattern enables regioselective cross-coupling reactions that are not possible with other halogen placements [1], while the hydrochloride salt form alters solubility and handling characteristics relative to the free base . These documented differences directly impact reaction outcomes, purification efficiency, and reproducibility in multi-step synthetic sequences.

7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine Hydrochloride: Quantified Differentiation Data


Hydrochloride Salt Form Confers Distinct Solubility and Molecular Weight Properties Versus Free Base

The hydrochloride salt (CAS 1350738-87-2) exhibits a quantified aqueous solubility of 0.0454 mg/mL (0.000181 mol/L) , whereas the corresponding free base (CAS 105679-22-9) displays a higher solubility of 0.193 mg/mL (0.000902 mol/L) [1]. The molecular weight of the salt is 250.52 g/mol compared to 214.06 g/mol for the free base [2].

Solubility Salt Selection Formulation

7-Bromo Substitution Enables Regioselective Cross-Coupling Not Achievable with 6-Bromo or 7-Chloro Analogs

The 7-bromo substituent on the benzoxazine scaffold serves as a specific handle for palladium-catalyzed cross-coupling reactions. In contrast, the 6‑bromo regioisomer (CAS 105655-01-4) places the halogen at a position that yields different electronic and steric environments, altering reaction kinetics and regioselectivity outcomes [1]. The 7-chloro analog (CAS 113770-21-1) exhibits lower reactivity in oxidative addition steps of cross-coupling due to the stronger C–Cl bond compared to C–Br [2].

Cross-Coupling Regioselectivity Buchwald-Hartwig

Defined Purity Specifications Enable Reproducible Reaction Stoichiometry and Yield Control

Commercially sourced 7-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride is supplied with a minimum purity specification of 95% (GC or HPLC) , with some vendors offering batches at 97% purity . This level of characterization reduces the risk of impurities interfering with sensitive catalytic cycles, in contrast to lower-purity generic benzoxazine intermediates that may contain unreacted starting materials or regioisomeric byproducts.

Purity Quality Control Reproducibility

Validated Synthetic Utility in Multi-Isoform PI3K Inhibitor Scaffolds

Substituted 3,4-dihydro-2H-benzo[1,4]oxazines bearing a 7‑bromo group have been employed as key intermediates in the structure-activity relationship (SAR) exploration of multi-isoform PI3K inhibitors [1]. The 7‑position halogen serves as a synthetic anchor for late-stage diversification, enabling the systematic variation of aryl/heteroaryl appendages to modulate isoform selectivity and pharmacokinetic properties. This established utility in a well-documented kinase inhibitor program underscores the compound's value relative to unsubstituted or differently substituted benzoxazine cores that lack this validated functional handle.

PI3K Inhibition Kinase Inhibitors Medicinal Chemistry

7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine Hydrochloride: Recommended Application Scenarios Based on Quantitative Evidence


Late-Stage Diversification of Benzoxazine-Containing Kinase Inhibitors via Palladium-Catalyzed Cross-Coupling

Utilize the 7‑bromo substituent as a robust electrophilic partner in Suzuki-Miyaura or Buchwald-Hartwig reactions to install aryl, heteroaryl, or amine substituents. The hydrochloride salt form simplifies handling and weighing for small-scale parallel synthesis [1].

Preparation of 7-Substituted Benzoxazine Libraries for CNS-Targeted Lead Optimization

The 3,4-dihydro-2H-benzo[1,4]oxazine core is a privileged scaffold in CNS drug discovery. The 7‑bromo intermediate enables rapid SAR exploration at the 7‑position while maintaining the core's conformational and hydrogen-bonding properties [1].

Synthesis of Dual Thromboxane A2 Receptor Antagonist / Prostacyclin Receptor Agonist Analogs

Employ the 7‑bromo benzoxazine building block as a precursor to advanced intermediates described in dual-acting cardiovascular agent programs. The defined purity and regiospecific halogen placement ensure fidelity to literature procedures [2].

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